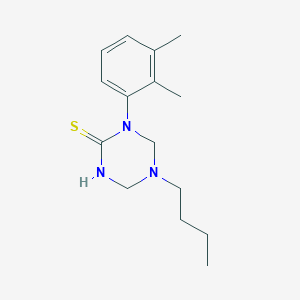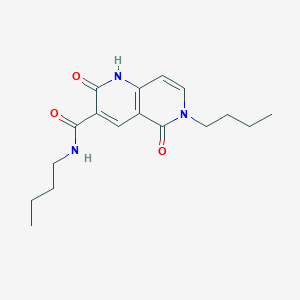![molecular formula C8H6N4O3S B11476304 5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]thiophene-3-carbaldehyde](/img/structure/B11476304.png)
5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]thiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]thiophene-3-carbaldehyde is a chemical compound that features a thiophene ring substituted with a nitrotriazole moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]thiophene-3-carbaldehyde typically involves the following steps:
Formation of the Nitrotriazole Moiety: The nitrotriazole group can be synthesized by nitration of 1H-1,2,4-triazole using a mixture of concentrated sulfuric and nitric acids.
Attachment to Thiophene: The nitrotriazole is then attached to the thiophene ring via a nucleophilic substitution reaction.
Introduction of the Aldehyde Group: The final step involves the formylation of the thiophene ring to introduce the aldehyde group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]thiophene-3-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: H2, Pd/C, NaBH4 (sodium borohydride)
Substitution: Br2 (bromine), HNO3 (nitric acid), FeCl3 (ferric chloride)
Major Products
Oxidation: 5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]thiophene-3-carboxylic acid
Reduction: 5-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]thiophene-3-carbaldehyde
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]thiophene-3-carbaldehyde has several scientific research applications:
Materials Science: This compound can be used as a building block for the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Medicinal Chemistry: The nitrotriazole moiety is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Organic Synthesis:
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]thiophene-3-carbaldehyde depends on its application:
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Organic Reactions: The aldehyde group can participate in nucleophilic addition reactions, while the nitrotriazole moiety can engage in various substitution reactions.
Comparison with Similar Compounds
Similar Compounds
3-nitro-1H-1,2,4-triazole: Shares the nitrotriazole moiety but lacks the thiophene and aldehyde groups.
5-nitrothiophene-2-carbaldehyde: Contains the nitrothiophene structure but lacks the triazole moiety.
5-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]thiophene-3-carbaldehyde: A reduced form of the target compound with an amino group instead of a nitro group.
Uniqueness
The presence of both the nitrotriazole and thiophene moieties makes it a versatile intermediate for various chemical transformations and applications .
Properties
Molecular Formula |
C8H6N4O3S |
|---|---|
Molecular Weight |
238.23 g/mol |
IUPAC Name |
5-[(3-nitro-1,2,4-triazol-1-yl)methyl]thiophene-3-carbaldehyde |
InChI |
InChI=1S/C8H6N4O3S/c13-3-6-1-7(16-4-6)2-11-5-9-8(10-11)12(14)15/h1,3-5H,2H2 |
InChI Key |
LWUHRRYMPAGRRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C=O)CN2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B11476225.png)
![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11476227.png)
![2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]ethanamine](/img/structure/B11476239.png)

![methyl [7-(4-methoxyphenyl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11476246.png)


![2-Amino-7-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11476268.png)
![1-({5-[(4-fluorobenzyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11476284.png)
![2-{[1-benzyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B11476289.png)
![1-(6-chloropyridazin-3-yl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11476295.png)
![3-(1,3-Benzodioxol-5-yl)-1-{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}propan-1-one](/img/structure/B11476297.png)

![2-[(5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-N-ethylacetamide](/img/structure/B11476303.png)
